![molecular formula C21H34N4S2 B061291 2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine CAS No. 195195-29-0](/img/structure/B61291.png)
2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the naphthyridine class of compounds and has been found to possess various biochemical and physiological effects.
Mechanism Of Action
The exact mechanism of action of 2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine is not fully understood. However, it has been proposed that the compound acts by inhibiting various enzymes and proteins involved in cellular processes. It has also been suggested that the compound may interact with cellular membranes and alter their properties.
Biochemical And Physiological Effects
2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and viruses. It has also been found to possess antibacterial properties. Additionally, the compound has been studied for its potential use in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine in lab experiments is its potential therapeutic applications. The compound has been found to possess various biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations of using this compound is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand the potential therapeutic applications of this compound.
Future Directions
There are several future directions for the research on 2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine. One direction is to further investigate the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the compound's mechanism of action in more detail to better understand its potential therapeutic applications. Additionally, further research is needed to determine the compound's safety and toxicity profile.
Synthesis Methods
The synthesis of 2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine involves the reaction of 2-chloro-5-methyl-1,8-naphthyridine with diethylamine and 2-(ethylthio)ethylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
195195-29-0 |
|---|---|
Product Name |
2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine |
Molecular Formula |
C21H34N4S2 |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine |
InChI |
InChI=1S/C21H34N4S2/c1-6-24(7-2)12-14-26-19-11-10-18-17(5)16-20(23-21(18)22-19)27-15-13-25(8-3)9-4/h10-11,16H,6-9,12-15H2,1-5H3 |
InChI Key |
QWRFJVIUKLHXGE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSC1=NC2=C(C=C1)C(=CC(=N2)SCCN(CC)CC)C |
Canonical SMILES |
CCN(CC)CCSC1=NC2=C(C=C1)C(=CC(=N2)SCCN(CC)CC)C |
synonyms |
Ethanamine, 2,2-[(4-methyl-1,8-naphthyridine-2,7-diyl)bis(thio)]bis[N,N-diethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane](/img/structure/B61211.png)
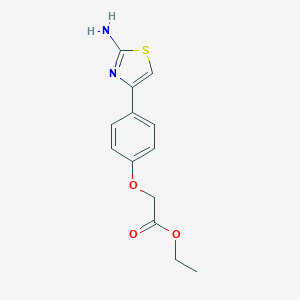
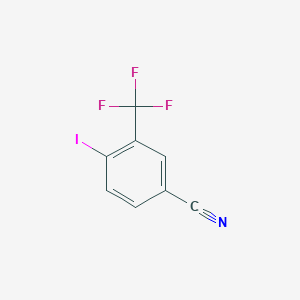

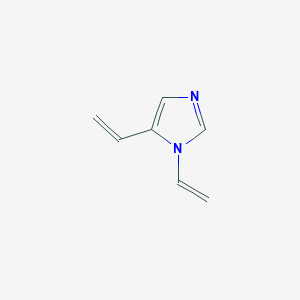
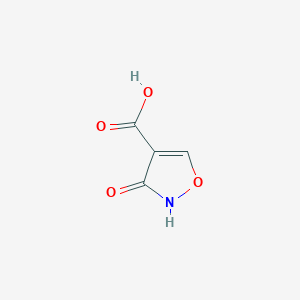
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B61231.png)
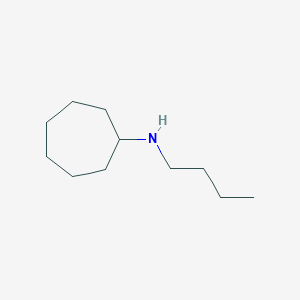
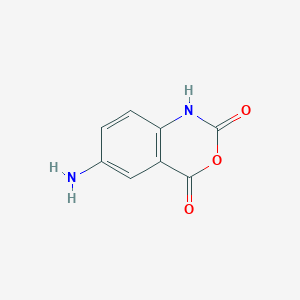
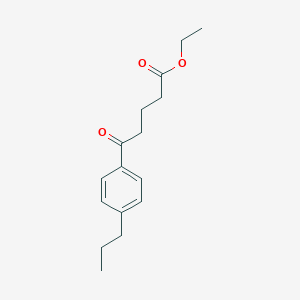
![4'-Acetyl-N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B61237.png)
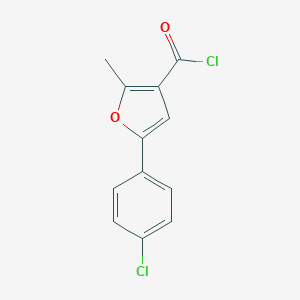
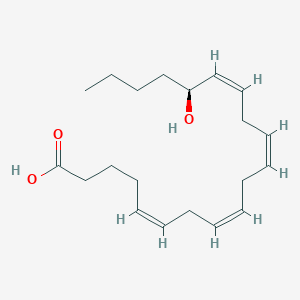
![5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B61244.png)